N-TALLOW-1,3-PROPYLENEDIAMINE

Catalog No.
S1824391
CAS No.
12707-60-7
M.F
C10H7FO
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-TALLOW-1,3-PROPYLENEDIAMINE

CAS Number

12707-60-7

Product Name

N-TALLOW-1,3-PROPYLENEDIAMINE

Molecular Formula

C10H7FO

Molecular Weight

0

N-Tallow-1,3-propylenediamine is a specialized organic compound derived from the reaction of tallow fatty acids with 1,3-propanediamine. This compound is characterized by its long carbon chain, which is typically sourced from animal fats, particularly beef or sheep fat. The structure of N-Tallow-1,3-propylenediamine features two amine functional groups that confer basic properties and enhance its reactivity in various chemical processes. Its chemical formula is represented as C18H38N2C_{18}H_{38}N_2, indicating the presence of 18 carbon atoms, 38 hydrogen atoms, and 2 nitrogen atoms.

This compound exhibits surfactant properties, making it useful in various industrial applications such as flotation agents in mineral processing and as an emulsifier in cosmetic formulations. Its ability to interact with both organic and inorganic substances allows it to perform effectively in diverse environments.

  • Acid-Base Reactions: As a basic compound, it readily reacts with acids to form salts. This property is utilized in formulations where neutralization is necessary.
  • Esterification: The amine groups can react with carboxylic acids to form amides or esters, which are important in creating surfactants and emulsifiers.
  • Quaternization: N-Tallow-1,3-propylenediamine can be quaternized by reacting with alkyl halides or other electrophiles to produce quaternary ammonium compounds, enhancing its surfactant properties.
  • Adsorption Processes: It has been studied for its adsorption behavior on minerals such as albite and quartz, where it selectively adsorbs at specific pH levels, facilitating the separation of minerals during flotation processes .

The biological activity of N-Tallow-1,3-propylenediamine has been explored primarily concerning its antimicrobial properties. It demonstrates effectiveness against a variety of microorganisms due to its cationic nature, which disrupts microbial cell membranes. Additionally, it is considered safe for use in cosmetic products due to its low toxicity profile when used appropriately.

In terms of environmental impact, studies indicate that while it possesses some biodegradability, care must be taken regarding its disposal and potential effects on aquatic life due to its surfactant properties.

The synthesis of N-Tallow-1,3-propylenediamine can be achieved through several methods:

  • Direct Amination: This involves the reaction of tallow fatty acids with 1,3-propanediamine under controlled conditions to yield the desired diamine product.
  • Transamidation: In this method, existing amides derived from tallow are reacted with 1,3-propanediamine to produce N-Tallow-1,3-propylenediamine.
  • Hydrogenation of Tallow: Hydrogenation processes can convert unsaturated fatty acids present in tallow into saturated forms before amination occurs.
  • Use of Catalysts: Catalytic methods may enhance the efficiency and yield of the synthesis process by lowering activation energy and improving reaction rates.

N-Tallow-1,3-propylenediamine finds utility across various industries:

  • Mineral Processing: It serves as a flotation agent that enhances the separation of minerals like albite from quartz .
  • Textile Industry: Used as a softener and anti-static agent for fibers.
  • Cosmetics: Acts as an emulsifying agent in creams and lotions due to its surfactant properties.
  • Agriculture: Employed as a dispersing agent for pesticides and fertilizers.
  • Coatings: Functions as a corrosion inhibitor in metal coatings.

Interaction studies involving N-Tallow-1,3-propylenediamine focus on its adsorption mechanisms on mineral surfaces and biological interactions:

  • Mineral Adsorption: Research indicates that the compound exhibits selective adsorption characteristics based on pH levels, affecting its performance in mineral flotation processes .
  • Biocompatibility Assessments: Studies have assessed its compatibility with skin and mucosal tissues for cosmetic applications, confirming its safety profile when used within recommended concentrations.

N-Tallow-1,3-propylenediamine shares similarities with several other compounds due to its structure and functional groups. Here are some comparable compounds:

Compound NameStructure TypeUnique Properties
N-Hydrogenated Tallow-1,3-PropanediamineSaturated diamineEnhanced stability and lower volatility
N,N-Bis(3-Aminopropyl)PropaneBranched diamineHigher reactivity due to additional amine groups
N-Oleyl-1,3-PropanediamineUnsaturated diamineBetter solubility in organic solvents
PolyethyleneiminePolyamineHigh molecular weight offers unique binding properties

N-Tallow-1,3-propylenediamine is unique due to its long-chain fatty acid component derived from natural sources, which imparts distinctive physical properties such as lower toxicity and enhanced biodegradability compared to synthetic counterparts.

N-TALLOW-1,3-PROPYLENEDIAMINE exhibits distinctive phase behavior characteristics that are fundamentally influenced by its tallow-derived alkyl chain composition and diamine functionality. The compound manifests as a white to pale yellowish solid at ambient temperature, transitioning to a liquid state with a characteristic slight ammonia odor upon heating [1] [2] [3] [4].

Melting Point Analysis

The melting point of N-TALLOW-1,3-PROPYLENEDIAMINE demonstrates variability based on the specific tallow source and degree of processing, with documented ranges of 30-40°C, 35-45°C, and 45-55°C for different commercial grades [1] [4]. This variation reflects the heterogeneous nature of the tallow-derived alkyl chains, where the distribution of saturated and unsaturated fatty acid residues directly influences the crystalline packing efficiency and consequently the melting behavior. Higher melting point variants (45-55°C) typically correspond to hydrogenated tallow derivatives with reduced unsaturation [1].

Thermal Stability Characteristics

The thermal stability of N-TALLOW-1,3-PROPYLENEDIAMINE is governed by multiple decomposition pathways. The compound maintains structural integrity up to approximately 150°C based on flash point data (44.4°C) [5] [6], beyond which thermal degradation processes become significant. Primary thermal decomposition mechanisms include:

  • Carbamate Formation and Cyclization: Similar to other diamine compounds, thermal degradation proceeds through carbamate intermediate formation, followed by either intermolecular cyclization to yield imidazolidinone derivatives or nucleophilic attack by free amine groups to form urea compounds [7].

  • Alkyl Chain Thermal Degradation: The tallow-derived alkyl chains undergo thermal oxidation and fragmentation at elevated temperatures, with saturated fatty acid chains showing greater thermal stability compared to unsaturated components [7] [8].

The boiling point of the compound is reported at 146.6°C at 760 mmHg [5] [6], indicating substantial thermal stability under normal atmospheric conditions. However, prolonged exposure to temperatures exceeding 125°C initiates measurable degradation processes, as demonstrated in studies of related diamine thermal decomposition pathways [7].

Solubility Characteristics in Polar/Non-Polar Solvent Systems

The solubility profile of N-TALLOW-1,3-PROPYLENEDIAMINE reflects its amphiphilic molecular architecture, combining hydrophobic tallow-derived alkyl chains with hydrophilic diamine functionality. This dual nature creates distinctive solubility patterns across different solvent systems.

Aqueous Solubility Behavior

N-TALLOW-1,3-PROPYLENEDIAMINE exhibits negligible solubility in water [1] [2], a characteristic attributed to the dominance of hydrophobic interactions from the long-chain tallow alkyl groups. The compound's amphiphilic nature results in surface activity at the air-water interface rather than bulk dissolution. When the compound does interact with aqueous systems, it demonstrates alkaline pH behavior due to the basic nature of the amine functional groups [4].

Organic Solvent Compatibility

The compound demonstrates broad solubility in organic solvents [1] [9], exhibiting compatibility with:

  • Polar Aprotic Solvents: Enhanced solubility in solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), where the polar amine groups can interact effectively without hydrogen bonding interference [10].

  • Non-Polar Solvents: Good solubility in hydrocarbon solvents and other non-polar media, facilitated by the extensive tallow alkyl chain interactions [10].

  • Alcohol Systems: Variable solubility in alcohols depending on chain length, with shorter alcohols showing reduced compatibility due to their increased polarity [10].

Solvent Parameter Correlations

The solubility behavior can be predicted using Hildebrand solubility parameters, where the compound's mixed polar/non-polar character results in compatibility with solvents having intermediate polarity indices (3.0-6.0) [10]. The presence of both hydrogen bond donor and acceptor sites in the diamine structure influences solubility in protic solvents, while the hydrophobic tallow chains dominate interactions in non-polar media.

Surface Activity Parameters: CMC Determination and Interfacial Tension

N-TALLOW-1,3-PROPYLENEDIAMINE functions as a cationic surfactant with distinctive surface activity properties derived from its amphiphilic molecular structure. The surface activity parameters provide critical insights into the compound's behavior at interfaces and its micellization characteristics.

Critical Micelle Concentration (CMC) Analysis

The CMC of N-TALLOW-1,3-PROPYLENEDIAMINE derivatives has been experimentally determined using multiple analytical techniques. For the related PEG-10 tallow propane amine derivative, CMC values of 1.40 × 10⁻³ M (electrical conductivity method) and 1.41 × 10⁻³ M (surface tension method) have been reported [11]. These closely matching values validate the accuracy of both measurement approaches and indicate that the base N-TALLOW-1,3-PROPYLENEDIAMINE structure exhibits CMC values in the millimolar range.

The CMC determination follows the characteristic break-point behavior in surface tension versus log concentration plots, where surface tension decreases linearly with increasing surfactant concentration until the CMC is reached, after which further concentration increases produce minimal surface tension changes [12] [13].

Interfacial Tension Properties

N-TALLOW-1,3-PROPYLENEDIAMINE demonstrates effective interfacial tension reduction at oil-water interfaces [3]. The compound's surface activity manifests through:

  • Surface Excess Concentration (Γmax): The maximum surface excess concentration quantifies the surfactant density at the interface at CMC conditions [14].

  • Minimum Area per Molecule (Amin): The molecular packing efficiency at the interface, influenced by the tallow chain length distribution and diamine head group geometry [14].

  • Surface Pressure at CMC (πCMC): The reduction in surface tension achieved at the critical micelle concentration, indicating surfactant efficiency [14].

Environmental and Ionic Effects

The micellization behavior of N-TALLOW-1,3-PROPYLENEDIAMINE shows pH dependence, with micelle formation remaining relatively independent at alkaline pH (6-10) but becoming pH-dependent under acidic conditions (pH < 5) [11]. Salt addition affects CMC values, with electrolyte presence generally reducing CMC through electrostatic screening effects on the cationic head groups [11] [14].

Basicity Measurements: Protonation Constants and pH-Dependent Behavior

The basicity of N-TALLOW-1,3-PROPYLENEDIAMINE arises from the presence of both primary and secondary amine functional groups within the propylene diamine backbone. The compound's basic behavior is characterized through protonation constants and pH-dependent equilibria.

Protonation Constant Analysis

The diamine structure of N-TALLOW-1,3-PROPYLENEDIAMINE provides two distinct protonation sites with different basicity values:

  • Primary Amine Group: The terminal primary amine typically exhibits pKa values in the range of 9.5-11.0 [15] [16], consistent with aliphatic primary amines.

  • Secondary Amine Group: The internal secondary amine, being more sterically hindered and electronically influenced by the tallow alkyl substitution, shows enhanced basicity with pKa values in the range of 10.0-11.5 [15] [16].

For related N-alkyl propanediamine compounds, experimental pKa values have been determined in the range of 10.2-10.7 [17], providing a reasonable estimate for the first protonation constant of N-TALLOW-1,3-PROPYLENEDIAMINE.

pH-Dependent Behavior

The protonation sequence in N-TALLOW-1,3-PROPYLENEDIAMINE follows the established pattern where secondary amine groups are typically protonated before primary amine groups [17]. The pH-dependent behavior manifests as:

  • High pH (> 11): Both amine groups remain largely unprotonated, maintaining the compound's neutral surfactant character.

  • Intermediate pH (7-11): Sequential protonation occurs, first at the secondary amine site, creating a monocationic species.

  • Low pH (< 7): Complete protonation produces a dicationic species with enhanced water solubility and altered surface activity.

Thermodynamic Properties

The protonation process involves specific thermodynamic parameters including enthalpy changes (ΔH°), entropy changes (ΔS°), and Gibbs free energy changes (ΔG°) [18] [17]. These parameters are temperature-dependent and follow van't Hoff relationships, allowing prediction of basicity behavior across different thermal conditions.

Computational Predictions

Computational chemistry calculations support the experimental observations, indicating that the electronic energies favor protonation at the secondary amine position over the primary amine position, consistent with the observed protonation sequence [17]. The electron density distribution and molecular orbital characteristics provide theoretical foundations for understanding the pH-dependent behavior of this complex diamine surfactant system.

Dates

Last modified: 07-20-2023

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